molecular formula C21H24N2O B3606754 4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline

4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline

Cat. No. B3606754
M. Wt: 320.4 g/mol
InChI Key: PBAWMHWNBPWVGV-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as DMXB-A or GTS-21 and is a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). In

Mechanism of Action

DMXB-A acts as a partial agonist of the α7 4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline by DMXB-A leads to the influx of calcium ions into the neuron, which triggers downstream signaling pathways that are involved in synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include increased neurotransmitter release, enhanced synaptic plasticity, reduced inflammation, and improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMXB-A in lab experiments is its specificity for the α7 4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline, which allows for targeted modulation of this receptor without affecting other neurotransmitter systems. However, DMXB-A has a relatively short half-life and requires frequent dosing, which can be a limitation in some experimental settings.

Future Directions

There are several future directions for research on DMXB-A. One area of interest is the development of more potent and selective α7 4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline agonists that have longer half-lives and improved pharmacokinetic properties. Another area of research is the exploration of the potential therapeutic effects of DMXB-A in other neurological disorders, such as depression and anxiety. Additionally, studies on the safety and toxicity of DMXB-A are needed to assess its potential as a therapeutic agent in humans.
Conclusion:
In conclusion, DMXB-A is a promising compound that has shown potential therapeutic effects in various neurological disorders. Its ability to modulate the activity of the α7 4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline has been extensively studied, and its biochemical and physiological effects have been well characterized. While there are limitations to its use in lab experiments, DMXB-A remains an important tool for understanding the role of the α7 4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline in neurological function and for developing new therapies for neurological disorders.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic properties in various neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. Its ability to modulate the activity of the α7 4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline has been shown to improve cognitive function, memory, and attention in animal models of these diseases.

properties

IUPAC Name

4-[(E)-2-(2,2-dimethyl-3H-1,5-benzoxazepin-4-yl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-21(2)15-17(22-19-7-5-6-8-20(19)24-21)12-9-16-10-13-18(14-11-16)23(3)4/h5-14H,15H2,1-4H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAWMHWNBPWVGV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2O1)C=CC3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=NC2=CC=CC=C2O1)/C=C/C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline
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4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline
Reactant of Route 3
4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline
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4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline
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4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline
Reactant of Route 6
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4-[2-(2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin-4-yl)vinyl]-N,N-dimethylaniline

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